molecular formula C6H12N2O2 B040949 Hexahydrofuro[3,2-b]furan-3,6-diamine CAS No. 125335-70-8

Hexahydrofuro[3,2-b]furan-3,6-diamine

Cat. No. B040949
M. Wt: 144.17 g/mol
InChI Key: XHQWSUCHPAVLNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to Hexahydrofuro[3,2-b]furan-3,6-diamine involves complex organic reactions that result in high enantiomeric excess and stereoselectivity. A stereoselective anti-Aldol route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol highlights the precision in achieving desired chiral centers, utilizing ester-derived titanium enolate for an anti-Aldol reaction as a crucial step (Ghosh, Li, & Perali, 2006). Efficient methods for synthesizing racemic hexahydrofuro[2,3-b]furan-3-ol have also been developed, with lanthanide catalysts playing a pivotal role in promoting condensation reactions to construct various derivatives (Yu et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds within the hexahydrofuro[2,3-b]furan family is characterized by the presence of multiple chiral centers and a complex fused ring system. Techniques such as asymmetric one-pot synthesis have been employed to achieve high yields and enantiomeric excess, highlighting the complexity and precision required in constructing these molecules (Sevenich et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving hexahydrofuro[2,3-b]furan derivatives often utilize novel bicyclization methods, showcasing the compound's versatility in forming fused furan compounds efficiently (Shu et al., 2013). The ability to undergo diverse reactions underlines the chemical properties that make these compounds valuable in synthetic organic chemistry.

Scientific Research Applications

Application in Pharmaceutical Synthesis

  • Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine is used in the synthesis of the bicyclic side chain of Darunavir , a protease inhibitor used in the treatment of HIV/AIDS .
  • Methods of Application or Experimental Procedures : The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide. This amide, along with the compound’s ester functionalities, was reduced with lithium aluminum hydride to give, on acidic workup, a transient aminal-triol. This was converted in situ to the title compound, the bicyclic acetal furofuranol side chain of darunavir .
  • Results or Outcomes : The side chain is produced in 55% overall yield from monopotassium isocitrate . This synthesis is practical and could potentially reduce the cost of manufacturing Darunavir, making it more accessible for use in resource-limited settings .

Application in Synthesis of Isohexide Derivatives

  • Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine is used in the synthesis of isohexide derivatives containing an active amine group . These compounds provide scope for the introduction of additional groups via their amino functions and thereby can provide access to novel isohexide derivatives that can be screened for biological activity .
  • Methods of Application or Experimental Procedures : The synthesis starts from readily available isosorbide. The two hydroxyl groups in the structure of isosorbide are conveniently transformed to other groups such as an amine group .
  • Results or Outcomes : The synthesis resulted in two derivatives of isosorbide containing an amine group. These compounds can exploit the advantages of amino group chemistry by reacting with, for example, carboxylic acids, acyl chlorides and isocyanates, and in that way a library of compounds that can undergo biological activity testing can be prepared .

Application in Preparation of Isohexide-3,6-dicarbaldehydes

  • Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine can be used in the preparation of isohexide-3,6-dicarbaldehydes . These molecules can serve as valuable chemical substrates or precursor molecules in the preparation of a variety of potential chemical compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes include the preparation of a variety of potential chemical compounds, including chiral auxiliaries (asymmetric synthesis used in pharmaceutical production), surfactants, solvents, acrylics and other polymeric materials .

Application in Synthesis of Isohexide Derivatives

  • Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine is used in the synthesis of isohexide derivatives containing an active amine group . These compounds provide scope for the introduction of additional groups via their amino functions and thereby can provide access to novel isohexide derivatives that can be screened for biological activity .
  • Methods of Application or Experimental Procedures : The synthesis starts from readily available isosorbide. The two hydroxyl groups in the structure of isosorbide are conveniently transformed to other groups such as an amine group .
  • Results or Outcomes : The synthesis resulted in two derivatives of isosorbide containing an amine group. These compounds can exploit the advantages of amino group chemistry by reacting with, for example, carboxylic acids, acyl chlorides and isocyanates, and in that way a library of compounds that can undergo biological activity testing can be prepared .

Application in Preparation of Isohexide-3,6-dicarbaldehydes

  • Summary of the Application : Hexahydrofuro[3,2-b]furan-3,6-diamine can be used in the preparation of isohexide-3,6-dicarbaldehydes . These molecules can serve as valuable chemical substrates or precursor molecules in the preparation of a variety of potential chemical compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes include the preparation of a variety of potential chemical compounds, including chiral auxiliaries (asymmetric synthesis used in pharmaceutical production), surfactants, solvents, acrylics and other polymeric materials .

Future Directions

Hexahydrofuro[3,2-b]furan-3,6-diamine has potential applications in the treatment of hematological malignancies. It has been used in the discovery of a series of new orally bioavailable irreversible JAK3 kinase inhibitors .

properties

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQWSUCHPAVLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydrofuro[3,2-b]furan-3,6-diamine

CAS RN

125335-70-8
Record name (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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